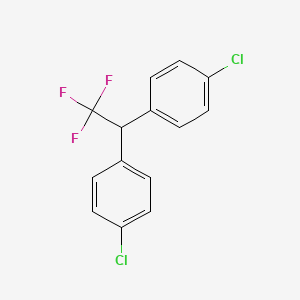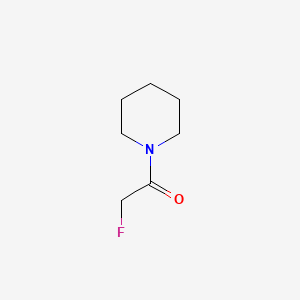
Piperidine, 1-fluoroacetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-fluoroacetyl-: is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. The compound is characterized by the presence of a fluorine atom attached to the acetyl group, which is bonded to the nitrogen atom of the piperidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-fluoroacetyl- typically involves the fluorination of an acetylated piperidine precursor. One common method is the reaction of piperidine with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluoroacetyl chloride.
Industrial Production Methods: Industrial production of Piperidine, 1-fluoroacetyl- may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process is often optimized for large-scale production by controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine, 1-fluoroacetyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include substituted piperidines with various functional groups.
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives of piperidine.
Applications De Recherche Scientifique
Chemistry: Piperidine, 1-fluoroacetyl- is used as a building block in the synthesis of complex organic molecules. Its unique reactivity due to the fluorine atom makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, Piperidine, 1-fluoroacetyl- is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a useful probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals. Its structural similarity to bioactive molecules allows it to be used in drug design and development.
Industry: In the industrial sector, Piperidine, 1-fluoroacetyl- is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties enhance the performance of these products in various applications.
Mécanisme D'action
The mechanism of action of Piperidine, 1-fluoroacetyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. This leads to modulation of the target’s activity, which can result in various physiological effects.
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, lacking the fluoroacetyl group.
Piperine: A naturally occurring alkaloid with a piperidine ring.
Piperidine, 1-acetyl-: Similar to Piperidine, 1-fluoroacetyl- but without the fluorine atom.
Uniqueness: Piperidine, 1-fluoroacetyl- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it more suitable for certain applications compared to its non-fluorinated counterparts.
Propriétés
Numéro CAS |
325-57-5 |
|---|---|
Formule moléculaire |
C7H12FNO |
Poids moléculaire |
145.17 g/mol |
Nom IUPAC |
2-fluoro-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H12FNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 |
Clé InChI |
IAYVFXZTRHWOIX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


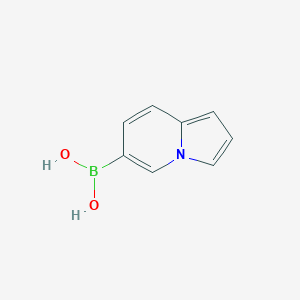

![[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate](/img/structure/B13425311.png)
![8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride](/img/structure/B13425315.png)
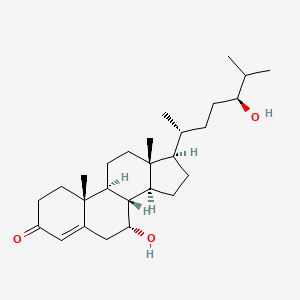

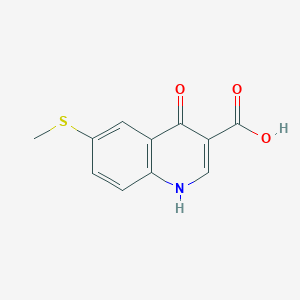

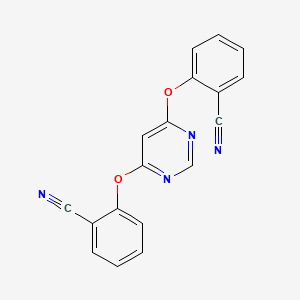
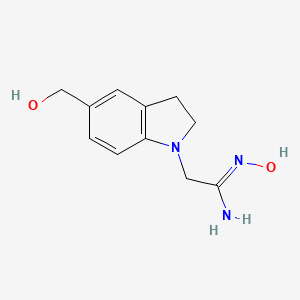
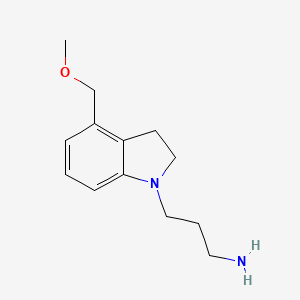
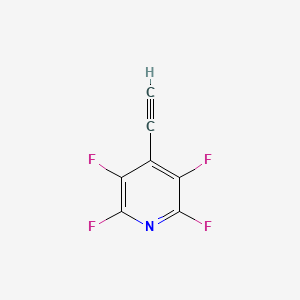
![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol](/img/structure/B13425351.png)
